molecular formula C17H19N B14355437 N-butyl-9H-fluoren-2-amine CAS No. 93405-87-9

N-butyl-9H-fluoren-2-amine

Cat. No.: B14355437
CAS No.: 93405-87-9
M. Wt: 237.34 g/mol
InChI Key: JVNSWLPRFZRFOP-UHFFFAOYSA-N
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Description

N-butyl-9H-fluoren-2-amine is an organic compound belonging to the class of fluorenes It is characterized by a fluorene backbone with an amine group at the 2-position and a butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-9H-fluoren-2-amine can be achieved through several methods. One common approach involves the alkylation of 9H-fluoren-2-amine with butyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the butyl halide, resulting in the formation of the desired product .

Another method involves the reductive amination of 9H-fluoren-2-aldehyde with butylamine. This process involves the formation of an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-9H-fluoren-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors. The amine group can form hydrogen bonds or electrostatic interactions with the active site of the target protein, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-9H-fluoren-2-amine is unique due to the presence of the butyl group, which enhances its hydrophobicity and may improve its interaction with hydrophobic pockets in biological targets. This property can be advantageous in drug design, where increased hydrophobicity can lead to better membrane permeability and bioavailability .

Properties

CAS No.

93405-87-9

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N-butyl-9H-fluoren-2-amine

InChI

InChI=1S/C17H19N/c1-2-3-10-18-15-8-9-17-14(12-15)11-13-6-4-5-7-16(13)17/h4-9,12,18H,2-3,10-11H2,1H3

InChI Key

JVNSWLPRFZRFOP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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